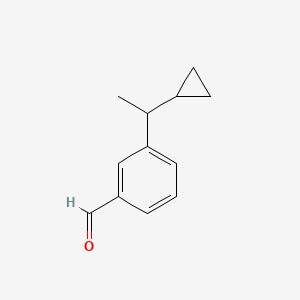
3-(1-cyclopropylethyl)Benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Cyclopropylethyl)Benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a cyclopropylethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-cyclopropylethyl)Benzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of benzene with cyclopropylacetyl chloride, followed by oxidation of the resulting ketone to the aldehyde. Another method includes the use of Grignard reagents, where cyclopropylmagnesium bromide reacts with benzaldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as aluminum chloride in Friedel-Crafts acylation, and the application of oxidation agents like potassium permanganate or chromium trioxide, are common in industrial settings to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Cyclopropylethyl)Benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: 3-(1-Cyclopropylethyl)Benzoic acid.
Reduction: 3-(1-Cyclopropylethyl)Benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(1-Cyclopropylethyl)Benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Cyclopropylethyl)Benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with primary amines, leading to the formation of imines. This reactivity is crucial in many biochemical pathways and synthetic applications. The compound’s aromatic ring can participate in π-π interactions and hydrogen bonding, influencing its behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The simplest aromatic aldehyde, lacking the cyclopropylethyl group.
3-(1-Cyclopropylmethyl)Benzaldehyde: Similar structure but with a cyclopropylmethyl group instead of cyclopropylethyl.
4-(1-Cyclopropylethyl)Benzaldehyde: Similar structure but with the cyclopropylethyl group at the para position.
Uniqueness
3-(1-Cyclopropylethyl)Benzaldehyde is unique due to the presence of the cyclopropylethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions, making it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C12H14O |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-(1-cyclopropylethyl)benzaldehyde |
InChI |
InChI=1S/C12H14O/c1-9(11-5-6-11)12-4-2-3-10(7-12)8-13/h2-4,7-9,11H,5-6H2,1H3 |
InChI Key |
XHYIFDWIQSEGEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)C2=CC=CC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















